molecular formula C15H18N6O2 B2661932 1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile CAS No. 459153-40-3

1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile

Cat. No.: B2661932
CAS No.: 459153-40-3
M. Wt: 314.349
InChI Key: VCNJIYWLMVPTHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base to form an intermediate, which is then reacted with morpholine and other reagents under controlled conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted naphthyridine derivatives, which can have different functional groups attached depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile is unique due to its specific substituents, which confer distinct chemical and biological properties. These substituents enhance its solubility, reactivity, and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

1,8-diamino-6-ethoxy-3-morpholin-4-yl-2,7-naphthyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-2-23-11-7-9-10(8-16)15(21-3-5-22-6-4-21)20-14(18)12(9)13(17)19-11/h7H,2-6H2,1H3,(H2,17,19)(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNJIYWLMVPTHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C2C(=C1)C(=C(N=C2N)N3CCOCC3)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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